Cas no 868-57-5 (DL-2-Methylbutyric Acid Methyl Ester)

DL-2-Methylbutyric Acid Methyl Ester structure
868-57-5 structure
Product Name:DL-2-Methylbutyric Acid Methyl Ester
Número CAS:868-57-5
MF:C6H12O2
Megavatios:116.158282279968
MDL:MFCD00009335
CID:40091
PubChem ID:13357
Update Time:2025-08-05

DL-2-Methylbutyric Acid Methyl Ester Propiedades químicas y físicas

Nombre e identificación

    • methyl 2-methylbutyrate
    • 2-Methylbutyric acid methyl ester
    • DL-Methylbutyric acid methyl ester
    • Methyl DL-2-Methylbutyrate
    • DL-2-Methylbutyric Acid Methyl Ester
    • <small>DL<
    • 2-Methylbutanoic acid methyl ester
    • Butyric acid, 2-methyl-, methyl ester (6CI, 7CI, 8CI)
    • Butyric acid, α-methyl-, methyl ester (4CI)
    • (±)-Methyl 2-methylbutanoate
    • (±)-Methyl α-methylbutyrate
    • Methyl (±)-2-methylbutanoate
    • Methyl 2-methylbutanoate
    • Methyl anteisovalerate
    • Methyl dl-α-methylbutyrate
    • Methyl α-methylbutanoate
    • Methyl α-methylbutyrate
    • α-Methylbutyric acid methyl ester
    • Butanoic acid, 2-methyl-, methyl ester, (plusmn)-
    • FEMA 2719
    • 2-methyl-butanoic acid methyl ester
    • MDL: MFCD00009335
    • Renchi: 1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
    • Clave inchi: OCWLYWIFNDCWRZ-UHFFFAOYSA-N
    • Sonrisas: O=C(C(CC)C)OC
    • Brn: 1720409

Atributos calculados

  • Calidad precisa: 116.08400
  • Masa isotópica única: 116.08373
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 3
  • Complejidad: 78.6
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 26.3

Propiedades experimentales

  • Color / forma: 几乎无色的液体。
  • Denso: 0.88 g/mL at 25 °C(lit.)
  • Punto de fusión: -91°C (estimate)
  • Punto de ebullición: 115 °C(lit.)
  • Punto de inflamación: 华氏:89.6 °F
    摄氏:32 °C
  • índice de refracción: n20/D 1.393(lit.)
  • PSA: 26.30000
  • Logp: 1.20550
  • FEMA: 2719
  • Disolución: 溶于乙醇和大多数非挥发性油,不溶于水。

DL-2-Methylbutyric Acid Methyl Ester Información de Seguridad

DL-2-Methylbutyric Acid Methyl Ester Datos Aduaneros

  • Código HS:2915600000
  • Datos Aduaneros:

    中国海关编码:

    2915900090

    概述:

    2915900090. 其他饱和无环一元羧酸及其酸酐(酰卤、过氧)化物、过氧酸及其卤化、硝化、磺化、亚硝化衍生物. 增值税率:17.0%. 退税率:9.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

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DL-2-Methylbutyric Acid Methyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Carboxylic acid esters: synthesis with retention of the functional group
Zhang, M.; et al, Science of Synthesis, 2006, 20, 863-946

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  80 °C
Referencia
mCPBA-mediated dioxygenation of unactivated alkenes for the synthesis of 5-imino-2-tetrahydrofuranyl methanol derivatives
Deng, Xiaojun; et al, Tetrahedron Letters, 2020, 61(50),

Métodos de producción 3

Condiciones de reacción
Referencia
Stereochemistry of the platinum catalyzed hydroformylation of olefins
Haelg, Paul; et al, Helvetica Chimica Acta, 1981, 64(6), 1865-9

Métodos de producción 4

Condiciones de reacción
Referencia
Method of producing 2-methyl-substituted aldehydes
, USSR, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium ,  (OC-6-11)-(1,4,7,10,13,16-Hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16)pota… Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
Enolate anions. 2. Reaction between potassium solutions containing crown ethers and β-lactones
Jedlinski, Z.; et al, Journal of Organic Chemistry, 1989, 54(7), 1500-1

Métodos de producción 6

Condiciones de reacción
Referencia
Stereochemistry of the platinum catalyzed hydroformylation of olefins
Haelg, Paul; et al, Helvetica Chimica Acta, 1981, 64(6), 1865-9

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Methanol Catalysts: (TB-5-11)-Tricarbonylbis(tricyclohexylphosphine)ruthenium Solvents: Acetone ,  Carbon dioxide
Referencia
Alcohols as carbon monoxide/hydrogen sources in ruthenium-catalyzed hydroesterification
Behr, Arno; et al, Journal of Molecular Catalysis, 1986, 35(1), 19-28

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Dihydrotetrakis(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran
Referencia
Ruthenium-catalyzed esterification of olefins with methyl formate
Ueda, W.; et al, Journal of Molecular Catalysis, 1988, 44(2), 197-200

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Water ;  6 h, 80 °C
Referencia
Acid-catalyzed oxidation of levulinate derivatives to succinates under mild conditions
Wang, Yuran; et al, ChemCatChem, 2015, 7(6), 916-920

Métodos de producción 10

Condiciones de reacción
1.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 12

Condiciones de reacción
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: 1793110-23-2 Solvents: Methanol ,  Dichloromethane ;  25 °C → 0 °C; 0 °C; 18 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Asymmetric NaBH4 1,4-Reduction of C3-Disubstituted 2-Propenoates Catalyzed by a Diamidine Cobalt Complex
Shuto, Yoshihiro; et al, ChemCatChem, 2015, 7(10), 1547-1550

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  18 h, 405 kPa, 25 °C
Referencia
Asymmetric NaBH4 1,4-Reduction of C3-Disubstituted 2-Propenoates Catalyzed by a Diamidine Cobalt Complex
Shuto, Yoshihiro; et al, ChemCatChem, 2015, 7(10), 1547-1550

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
Enolate anions. 2. Reaction between potassium solutions containing crown ethers and β-lactones
Jedlinski, Z.; et al, Journal of Organic Chemistry, 1989, 54(7), 1500-1

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium (silk-fibroin supported) Solvents: Methanol ;  18 h, 5 atm, rt
Referencia
Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity
Ikawa, Takashi; et al, Tetrahedron, 2005, 61(8), 2217-2231

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Tempo Catalysts: Titania Solvents: Acetonitrile ;  48 h, rt
Referencia
Photocatalytic Hydromethylation and Hydroalkylation of Olefins Enabled by Titanium Dioxide Mediated Decarboxylation
Zhu, Qilei ; et al, Journal of the American Chemical Society, 2020, 142(42), 17913-17918

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 min, rt; 3 h, reflux
Referencia
Iron-catalysed 1,2-aryl migration of tertiary azides
Wei, Kaijie; et al, Chemical Communications (Cambridge, 2020, 56(78), 11685-11688

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Methanol Catalysts: (TB-5-11)-Tricarbonylbis(tricyclohexylphosphine)ruthenium Solvents: Acetone ,  Carbon dioxide
Referencia
Alcohols as carbon monoxide/hydrogen sources in ruthenium-catalyzed hydroesterification
Behr, Arno; et al, Journal of Molecular Catalysis, 1986, 35(1), 19-28

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  24 h, 400 psi, 60 °C
Referencia
α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation
Eshon, Josephine; et al, Journal of Organic Chemistry, 2018, 83(17), 10207-10220

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referencia
Stereoselective formation of cis-2,3-dimethylcyclopropanone hemiacetals from 2-halo-3-pentanones. [4 + 3]-Cycloadditions with conjugated diene systems
Foehlisch, Baldur; et al, Chemische Berichte, 1986, 119(5), 1661-82

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

DL-2-Methylbutyric Acid Methyl Ester Raw materials

DL-2-Methylbutyric Acid Methyl Ester Preparation Products

DL-2-Methylbutyric Acid Methyl Ester Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:868-57-5)Methyl 2-methylbutyrate
Número de pedido:LE8908
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:00
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:868-57-5)Methyl 2-methylbutyrate
LE8908
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe